4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-methylbenzyl)-1H-pyrazole
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Overview
Description
3-[4-CHLORO-3-[3-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, a pyrazole moiety, and difluoromethyl ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-CHLORO-3-[3-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic or basic conditions.
Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents.
Coupling reactions: The final steps involve coupling the pyrazole intermediate with the appropriate chlorinated and methylated aromatic compounds under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[4-CHLORO-3-[3-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-CHLORO-3-[3-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: It is used as a building block in the synthesis of complex organic molecules for industrial applications
Mechanism of Action
The mechanism of action of 3-[4-CHLORO-3-[3-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound shares structural similarities but differs in its functional groups and reactivity.
Other difluoromethylated compounds: These compounds have similar difluoromethyl groups but may vary in their core structures and applications.
Uniqueness
3-[4-CHLORO-3-[3-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER is unique due to its combination of multiple aromatic rings, a pyrazole moiety, and difluoromethyl ether groups, which confer specific chemical and physical properties that are valuable in various research and industrial contexts.
Properties
Molecular Formula |
C25H19ClF4N2O2 |
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Molecular Weight |
490.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H19ClF4N2O2/c1-15-8-10-16(11-9-15)14-32-23(18-5-3-7-20(13-18)34-25(29)30)21(26)22(31-32)17-4-2-6-19(12-17)33-24(27)28/h2-13,24-25H,14H2,1H3 |
InChI Key |
GAHACFNZJFQRPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=CC=C3)OC(F)F)Cl)C4=CC(=CC=C4)OC(F)F |
Origin of Product |
United States |
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